molecular formula C6F11I B1586561 Iodoperfluorocyclohexane CAS No. 355-69-1

Iodoperfluorocyclohexane

Cat. No.: B1586561
CAS No.: 355-69-1
M. Wt: 407.95 g/mol
InChI Key: WYRAAMGCHCLHRD-UHFFFAOYSA-N
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Description

Iodoperfluorocyclohexane is a chemical compound with the molecular formula C6F11I . It is a member of the class of perfluorinated compounds, which are characterized by the replacement of all hydrogen atoms in a hydrocarbon with fluorine atoms. This compound is notable for its unique properties, including high thermal stability and chemical inertness, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodoperfluorocyclohexane can be synthesized through the iodination of perfluorocyclohexane. The process typically involves the reaction of perfluorocyclohexane with iodine in the presence of a catalyst under controlled conditions. The reaction is carried out in a solvent such as acetonitrile or dichloromethane, and the temperature is maintained at around 60-80°C to ensure optimal yield .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of high-purity iodine and perfluorocyclohexane is crucial to minimize impurities and achieve high product quality .

Chemical Reactions Analysis

Types of Reactions: Iodoperfluorocyclohexane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Perfluorocyclohexanol or perfluorocyclohexylamine.

    Oxidation: Perfluorocyclohexanone.

    Reduction: Perfluorocyclohexane.

Scientific Research Applications

Iodoperfluorocyclohexane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.

    Biology: Employed in studies involving fluorinated biomolecules and their interactions with biological systems.

    Medicine: Investigated for its potential use in drug delivery systems due to its chemical stability and inertness.

    Industry: Utilized in the production of specialty polymers, surfactants, and lubricants

Mechanism of Action

The mechanism by which iodoperfluorocyclohexane exerts its effects is primarily through its interactions with other molecules. The fluorine atoms create a highly electronegative environment, which can influence the reactivity of the compound. In biological systems, it can interact with lipid membranes and proteins, potentially altering their function. The iodine atom can also participate in halogen bonding, which can affect molecular recognition processes .

Comparison with Similar Compounds

Uniqueness: Iodoperfluorocyclohexane is unique due to the presence of the iodine atom, which imparts distinct reactivity and allows for specific chemical modifications that are not possible with other perfluorinated compounds. This makes it particularly valuable in specialized chemical syntheses and industrial applications .

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-iodocyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F11I/c7-1(8)2(9,10)4(13,14)6(17,18)5(15,16)3(1,11)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRAAMGCHCLHRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1(F)F)(F)F)(F)I)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F11I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374765
Record name Iodoperfluorocyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355-69-1
Record name Iodoperfluorocyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 355-69-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Iodoperfluorocyclohexane
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Iodoperfluorocyclohexane
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Reactant of Route 3
Iodoperfluorocyclohexane
Reactant of Route 4
Reactant of Route 4
Iodoperfluorocyclohexane
Reactant of Route 5
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Iodoperfluorocyclohexane
Reactant of Route 6
Reactant of Route 6
Iodoperfluorocyclohexane

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